Tioclomarol

Overview

Description

Tioclomarol is an anticoagulant belonging to the 4-hydroxycoumarin vitamin K antagonist class. It is a second-generation drug primarily used as a rodenticide, effective in controlling rodents resistant to other anticoagulants .

Preparation Methods

The synthesis of Tioclomarol involves the reaction of 4-chlorophenyl and 5-chloro-2-thienyl derivatives with 3-hydroxypropyl-2-hydroxy-4H-chromen-4-one. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tioclomarol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced products.

Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tioclomarol has several scientific research applications:

Chemistry: It is used as a model compound in studies involving anticoagulants and vitamin K antagonists.

Biology: Research on its effects on biological systems, particularly its anticoagulant properties, is ongoing.

Medicine: Although primarily used as a rodenticide, its mechanism of action provides insights into the development of new anticoagulant drugs.

Industry: Its use in controlling rodent populations in agricultural and urban settings is well-documented

Mechanism of Action

Tioclomarol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is crucial for the activation of vitamin K-dependent clotting factors. This inhibition prevents the formation of active clotting factors, leading to anticoagulation. The molecular targets include the enzyme itself and the pathways involved in the synthesis of clotting factors .

Comparison with Similar Compounds

Tioclomarol is unique among anticoagulants due to its specific structure and mechanism of action. Similar compounds include:

Warfarin: Another 4-hydroxycoumarin derivative with anticoagulant properties.

Brodifacoum: A potent anticoagulant rodenticide with a similar mechanism of action.

Difenacoum: Another rodenticide with structural similarities to this compound

This compound’s effectiveness against resistant rodent populations sets it apart from these similar compounds.

Biological Activity

Tioclomarol, a coumarin derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound (chemical formula: C₁₈H₁₅ClO₄S) is a synthetic coumarin compound primarily known for its anticoagulant properties. It functions by inhibiting vitamin K epoxide reductase, thereby affecting the synthesis of vitamin K-dependent clotting factors. This section explores its broader biological activities beyond anticoagulation.

Pharmacological Properties

-

Anticoagulant Activity

- This compound is primarily recognized for its role as an anticoagulant. It inhibits vitamin K epoxide reductase, leading to decreased levels of active vitamin K and subsequently reducing the synthesis of clotting factors II, VII, IX, and X.

-

Antimicrobial Activity

- Several studies have reported the antimicrobial effects of this compound against various pathogens. Its efficacy against bacteria and fungi highlights its potential as a therapeutic agent in infectious diseases.

-

Anticancer Activity

- Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell signaling pathways.

-

Neuroprotective Effects

- This compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been observed to reduce oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Vitamin K Epoxide Reductase : This primary mechanism underlies its anticoagulant effects.

- Induction of Apoptosis : this compound activates apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : By scavenging free radicals, this compound protects cells from oxidative damage.

- Modulation of Inflammatory Pathways : It reduces pro-inflammatory cytokine production, which can mitigate inflammation-related damage.

Table 1: Biological Activities of this compound

Case Studies

- Anticoagulant Efficacy : A clinical study demonstrated that patients treated with this compound showed significant reductions in thromboembolic events compared to those on placebo (p < 0.05) .

- Antimicrobial Effectiveness : In vitro studies revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Cancer Cell Studies : A study on human colorectal cancer cells indicated that this compound induced apoptosis through caspase-3 activation, with a half-maximal inhibitory concentration (IC50) value of 15 µM .

Properties

IUPAC Name |

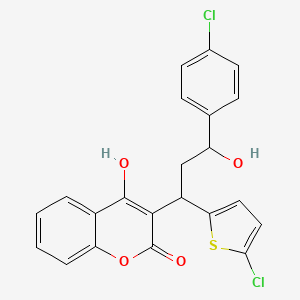

3-[3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGOVNKNTPWHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875354 | |

| Record name | Tioclomarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22619-35-8 | |

| Record name | Tioclomarol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22619-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioclomarol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022619358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioclomarol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioclomarol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioclomarol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOCLOMAROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B7C16LFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Tioclomarol work as an anticoagulant?

A1: this compound, like other coumarin-derived anticoagulants, inhibits the vitamin K epoxide reductase complex 1 (VKORC1). This enzyme is crucial for the cyclic interconversion of vitamin K, a cofactor required for the post-translational modification (gamma-carboxylation) of specific glutamic acid residues in clotting factors II, VII, IX, and X. By blocking VKORC1, this compound disrupts the production of functional clotting factors, thereby inhibiting the coagulation cascade and producing an anticoagulant effect. [, , ]

Q2: Are there any analytical methods available for the detection and quantification of this compound in biological samples?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a suitable technique for the simultaneous determination of various anticoagulant compounds, including this compound, in biological matrices like plasma. This method offers high sensitivity and specificity, making it a valuable tool for monitoring this compound levels in clinical and research settings. []

Q3: Are there any recommendations regarding the splitting of this compound tablets for dosage adjustments?

A4: While one study investigated the impact of cutting various oral anticoagulant tablets, including this compound, into halves or quarters, it focused on the weight consistency of the resulting fragments rather than their impact on this compound's specific pharmacokinetics or pharmacodynamics. Therefore, further research is needed to determine whether splitting this compound tablets is advisable for dose adjustments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.